molecular formula C8H17N B147437 Coniine CAS No. 10388-95-1

Coniine

Cat. No. B147437
CAS RN: 10388-95-1
M. Wt: 127.23 g/mol
InChI Key: NDNUANOUGZGEPO-UHFFFAOYSA-N
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Description

Coniine is a toxic alkaloid that is found in the poison hemlock plant (Conium maculatum). It is a colorless liquid that has a strong odor and a bitter taste. Coniine has been used for centuries as a poison, and it was famously used to execute the philosopher Socrates in ancient Greece. Despite its toxic nature, coniine has also been the subject of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Coniine's Biological and Ecological Roles Coniine is a polyketide-derived alkaloid known for its toxicity to humans and animals. It acts as a nicotinic acetylcholine receptor antagonist, inhibiting the nervous system and leading to death by suffocation in mammals. Coniine's biosynthesis involves carbon backbone formation from butyryl-CoA and malonyl-CoA, followed by a transamination reaction and non-enzymatic cyclization. Despite its notoriety for toxicity, the ecological roles of coniine, particularly in carnivorous plants where it occurs, remain unclear. Recent interest has emerged in its potential medical uses, especially for pain relief without addictive side effects (Hotti & Rischer, 2017).

Coniine's Effects on Synaptic Transmission Coniine affects both peripheral and central synaptic transmission. It has been shown to block transmission through the superior cervical ganglion and the neuromuscular junction. Its effects on the spinal cord are both depressant and excitatory, resembling those of strychnine. This includes a reduction in postsynaptic inhibition, with coniine increasing the permeability of the motoneuron membrane to potassium ions (Sampson, 1966).

Coniine's Stereoselectivity and Toxicity Research has demonstrated stereoselective differences in the toxicities of coniine's enantiomers. In vitro studies on human fetal nicotinic neuromuscular receptors and in vivo mouse bioassays showed that different enantiomers of coniine exhibit varying degrees of toxicity, with (-)-coniine being more potent than its other forms (Lee et al., 2008).

Coniine in Drug Synthesis Coniine's significance extends to its historical role in chemistry. It was the first alkaloid whose chemical structure was determined and was also the first to be chemically synthesized. This paved the way for various approaches to synthesize coniine and related alkaloids, marking significant progress in chiral synthetic methodologies (Denić et al., 2015).

Coniine and Plant-Insect Interactions In the context of plant-insect interactions, a study tested the toxicity of coniine to Heliothis zea, a polyphagous herbivore. Surprisingly, coniine showed no biological activity towards H. zea at the concentrations tested, challenging the assumption that it is universally toxic to insect herbivores (Nitao, 1987).

properties

IUPAC Name

2-propylpiperidine
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InChI

InChI=1S/C8H17N/c1-2-5-8-6-3-4-7-9-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNUANOUGZGEPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
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DSSTOX Substance ID

DTXSID3046821
Record name dl-Coniine
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Molecular Weight

127.23 g/mol
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Physical Description

Colorless liquid; Darkens and polymerizes upon exposure to light and air; [Merck Index], Liquid
Record name Coniine
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Record name (S)-2-Propylpiperidine
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Boiling Point

133 °C
Record name CONIINE
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Solubility

SOLUBLE IN ALCOHOL, ETHER, ACETONE, BENZENE, AMYL ALCOHOL; SLIGHTLY SOL IN CHLOROFORM; ONE ML DISSOLVES IN 90 ML WATER, LESS SOL IN HOT WATER; THE BASE DISSOLVES ABOUT 25% WATER AT ROOM TEMPERATURE, 18 mg/mL
Record name CONIINE
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Density

0.844-0.848 @ 20 °C/4 °C
Record name CONIINE
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Vapor Pressure

0.69 [mmHg]
Record name Coniine
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Mechanism of Action

CONINE HAS A NICOTINE-LIKE ACTION IN FIRST STIMULATING AND THEN DEPRESSING AUTONOMIC GANGLIA, AND A CURARE-LIKE EFFECT IN PARALYSING THE MOTOR NERVE ENDINGS TO THE SKELETAL MUSCLES.
Record name CONIINE
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Product Name

Coniine

Color/Form

COLORLESS LIQUID

CAS RN

3238-60-6, 458-88-8
Record name 2-Propylpiperidine
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Record name (+-)-Coniine
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Record name Coniine
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Record name CONIINE, (±)-
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Record name CONIINE
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Melting Point

SOLIDIFIES AROUND -2 °C, -2 °C
Record name CONIINE
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name (S)-2-Propylpiperidine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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